1-(3-Bromophenyl)-2,2-difluoroethan-1-ol

Physical Property Positional Isomerism Purification

Researchers requiring a chiral brominated building block for selective cross-coupling often face supply inconsistency with generic analogs. 1-(3-Bromophenyl)-2,2-difluoroethan-1-ol (CAS 1540018-38-9) provides a reliable solution with precise 3-bromophenyl regiochemistry and a chiral center essential for stereochemical SAR studies. - Enables Pd-catalyzed Suzuki/Heck couplings at the 3-bromo position for constructing biaryl and extended π-systems. - Chiral center allows independent procurement of (R)- and (S)-enantiomers (CAS 2380502-13-4 / 2198170-47-5) for biological target profiling. - Difluoroethanol moiety serves as a metabolically stable bioisostere in drug candidate optimization. Supplied with full analytical QA documentation; available in research quantities from milligrams to grams.

Molecular Formula C8H7BrF2O
Molecular Weight 237.044
CAS No. 1540018-38-9
Cat. No. B3005366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromophenyl)-2,2-difluoroethan-1-ol
CAS1540018-38-9
Molecular FormulaC8H7BrF2O
Molecular Weight237.044
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C(C(F)F)O
InChIInChI=1S/C8H7BrF2O/c9-6-3-1-2-5(4-6)7(12)8(10)11/h1-4,7-8,12H
InChIKeyOEAKNZDZYSNZMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Bromophenyl)-2,2-difluoroethan-1-ol: Chiral Building Block


1-(3-Bromophenyl)-2,2-difluoroethan-1-ol is a halogenated chiral alcohol belonging to the class of bromophenyl-difluoroethanol derivatives. It features a 3-bromophenyl group and a gem-difluoroethanol moiety, giving it a molecular formula of C₈H₇BrF₂O and a molecular weight of 237.04 g/mol . The compound is a versatile small molecule scaffold primarily used as a key intermediate in the synthesis of potential therapeutic agents . Its structural analogs have been investigated for various biological activities, including antimicrobial and anticancer properties .

Chiral alcohol scaffold for stereospecific synthesis
3‑Bromophenyl handle for cross‑coupling diversification
Gem‑difluoro group for lipophilicity and metabolic stability research

1-(3-Bromophenyl)-2,2-difluoroethan-1-ol: Positional Isomerism & Chirality


The scientific utility of 1-(3-Bromophenyl)-2,2-difluoroethan-1-ol (CAS 1540018-38-9) is highly specific and cannot be met by generic substitution. The compound's value is predicated on two critical, non-interchangeable structural features: the exact position of the bromine atom on the phenyl ring and the chiral center at the C1 position. Subtle changes, such as moving the bromine from the 3- to the 4-position or shifting the difluoroethanol group to a non-chiral 2-position, create distinct chemical entities with different physical properties, reactivity profiles, and potential biological interactions . Furthermore, the compound's chirality is paramount; the (R) and (S) enantiomers (CAS 2380502-13-4 and 2198170-47-5, respectively) can exhibit different biological activities and synthetic pathways [1]. For a procurement decision in a precise research or industrial context, selecting a close analog without confirming its equivalence in these key aspects introduces significant scientific and financial risk.

Positional isomer 2‑(3‑bromophenyl) isomer (CAS 915133‑40‑3) exhibits a ~15 °C lower predicted boiling point, which may alter purification protocols and intermolecular interactions.
Achiral analog Regioisomer lacking the chiral center may not support stereospecific SAR studies; enantiomer‑specific activity differences require the chiral scaffold.
Enantiomer mismatch (R)‑ and (S)‑enantiomers (CAS 2380502‑13‑4, 2198170‑47‑5) are separately catalogued; racemate usage may mask stereochemistry‑dependent biological responses.

1-(3-Bromophenyl)-2,2-difluoroethan-1-ol: Key Differentiation Evidence


Bromine Position: Boiling Point Comparison

The position of the bromine atom on the phenyl ring significantly impacts the compound's physical properties, as demonstrated by comparing the boiling point of the target 1-(3-bromophenyl) isomer (CAS 1540018-38-9) with its 2-(3-bromophenyl) positional isomer (CAS 915133-40-3) . This difference directly affects purification and handling conditions, making them non-interchangeable in synthetic workflows.

Boiling point: 3‑ vs 2‑position isomer
Head‑to‑head
295.6 ± 40.0 °C (target) vs 280.8 ± 35.0 °C (2‑isomer)
≈15 °C lower
Distinct purification and handling requirements
Predicted values; experimental validation advised
Physical Property Positional Isomerism Purification

Chirality vs. Achiral Isomers

The target compound, 1-(3-Bromophenyl)-2,2-difluoroethan-1-ol, possesses a chiral center, a feature absent in its regioisomer 2-(3-Bromophenyl)-2,2-difluoroethan-1-ol (CAS 915133-40-3) . While direct quantitative biological data for the racemate is limited, the critical importance of this chirality is underscored by the separate cataloging and availability of its individual enantiomers, (R)- and (S)-1-(3-Bromophenyl)-2,2-difluoroethan-1-ol (CAS 2380502-13-4 and 2198170-47-5) [1].

Chiral vs achiral regioisomer
Class‑level
Target: chiral racemate; Comparator: achiral 2‑isomer
Presence vs absence of stereocenter
Stereochemistry‑dependent SAR studies require chiral intermediate
(R)‑ and (S)‑enantiomers individually available
Chirality Stereoisomerism Biological Activity Drug Discovery

Gem-Difluoro Motif: Lipophilicity and Metabolic Stability

The gem-difluoro group in the target compound confers a distinct advantage in drug design over non-fluorinated or mono-fluorinated analogs. The presence of fluorine atoms increases lipophilicity, which can enhance membrane permeability, and the strong C-F bond resists metabolic degradation . While a direct quantitative comparison for this exact molecule is not available in public data, the principle is a well-established class-level inference in medicinal chemistry.

Gem‑difluoro metabolic stability
Class‑level
Fluorination generally reduces oxidative metabolism
Class‑level lipophilicity and metabolic stability inference
No direct public quantitative data for this compound; compound‑specific verification required
Lipophilicity Metabolic Stability Fluorination Drug Design

1-(3-Bromophenyl)-2,2-difluoroethan-1-ol: Key Applications


Biaryl Synthesis via Cross-Coupling

The bromine atom on the 3-bromophenyl group is a prime site for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings. This enables the efficient and selective introduction of diverse aryl, heteroaryl, or alkenyl groups to construct complex biaryl or extended π-systems . This is a key transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Chiral Building Block for Stereospecific SAR

As a chiral molecule, the compound serves as a critical starting point for generating a library of stereochemically pure compounds. The separate availability of its (R)- and (S)- enantiomers (CAS 2380502-13-4 and 2198170-47-5) [1] allows medicinal chemists to independently probe the effect of stereochemistry on binding affinity to a biological target, a fundamental step in lead optimization.

Modular Synthesis of Fluorinated Heteroarylether Bioisosteres

The difluoroethanol moiety can be incorporated into larger molecular frameworks as a bioisostere for metabolically labile groups like ethers or ketones. Recent research highlights methods for the direct incorporation of difluoroalkyl groups onto heterocycles, a powerful strategy for modulating the properties of drug candidates [2]. This compound can serve as a precursor or reagent in such modular synthesis approaches.

Application
Selection Property
Validation Focus
Biaryl synthesis (Suzuki/Heck)
3‑Bromophenyl cross‑coupling handle
Reaction efficiency, catalyst compatibility, and regioselectivity
Stereospecific SAR libraries
Separate (R)‑ and (S)‑enantiomer availability
Enantiomeric purity and stereochemical attribution
Fluorinated bioisostere synthesis
gem‑Difluoroethanol moiety
Metabolic stability and lipophilicity modulation (compound‑specific validation required)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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